molecular formula C20H25ClN4O B3508185 1-[2-[4-(2-Chloro-5-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea

1-[2-[4-(2-Chloro-5-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea

Cat. No.: B3508185
M. Wt: 372.9 g/mol
InChI Key: AIBCHWVPDDVRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[4-(2-Chloro-5-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals

Preparation Methods

The synthesis of 1-[2-[4-(2-Chloro-5-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea typically involves a multi-step processThe reaction conditions often involve the use of solvents such as toluene or ethyl acetate and may require catalysts to facilitate the reactions .

Chemical Reactions Analysis

1-[2-[4-(2-Chloro-5-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-[4-(2-Chloro-5-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[4-(2-Chloro-5-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

1-[2-[4-(2-Chloro-5-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea can be compared with other piperazine derivatives such as:

Properties

IUPAC Name

1-[2-[4-(2-chloro-5-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O/c1-16-7-8-18(21)19(15-16)25-13-11-24(12-14-25)10-9-22-20(26)23-17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBCHWVPDDVRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)N2CCN(CC2)CCNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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